molecular formula C20H19FN2O2 B2398146 methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207047-66-2

methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2398146
CAS No.: 1207047-66-2
M. Wt: 338.382
InChI Key: LQYOHVWNHQVWMW-UHFFFAOYSA-N
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Description

methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a complex organic compound that features a benzodioxin ring, a fluorine atom, a morpholine group, and a benzothiazine dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorine atom and the morpholine group. The final step usually involves the formation of the benzothiazine dioxide structure under specific reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions such as:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or other groups can be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazine derivatives, fluorinated organic molecules, and compounds containing morpholine groups. Examples include:

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-chloro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(piperidin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Uniqueness

The uniqueness of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate lies in its specific combination of functional groups and structural features. This unique structure may confer specific chemical, biological, or physical properties that distinguish it from similar compounds.

Properties

IUPAC Name

methyl 8-fluoro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(2)13-7-9-14(10-8-13)22-17-11-18(20(24)25-3)23-19-15(17)5-4-6-16(19)21/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYOHVWNHQVWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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